(E)-N,N-DIALLYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE
Description
(E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a propenamide group attached to a 3,4-dimethoxyphenyl ring
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N,N-bis(prop-2-enyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-5-11-18(12-6-2)17(19)10-8-14-7-9-15(20-3)16(13-14)21-4/h5-10,13H,1-2,11-12H2,3-4H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMMOEHXELLWGD-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N(CC=C)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N(CC=C)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with allylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired propenamide derivative. The reaction is usually carried out at room temperature, and the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound in large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of (E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,4-Dimethoxyphenyl)acrylic acid
- (E)-3-(3,4-Dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide
- (E)-4-(3’,4’-dimethoxyphenyl)but-3-en-1-ol
Uniqueness
(E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide is unique due to its dual allyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for diverse chemical modifications and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
